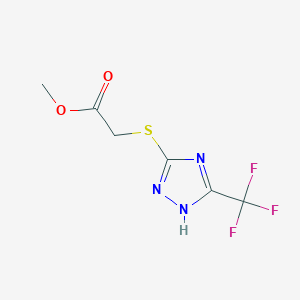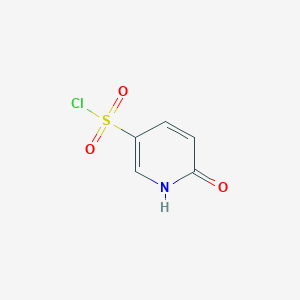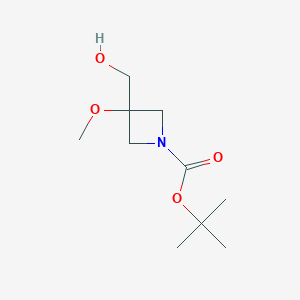
5,7-Dichloro-3-iodoquinolin-4(1H)-one
Vue d'ensemble
Description
5,7-Dichloro-3-iodoquinolin-4(1H)-one, commonly referred to as DICI, is a quinoline derivative that has been widely studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. DICI is a colorless solid with a molecular weight of 411.94 g/mol and a melting point of 175-176°C. Its chemical structure consists of a quinoline ring system with a chlorine atom and an iodine atom attached to the 3-position of the ring.
Applications De Recherche Scientifique
Tautomerism and Substituent Effects
5,7-Dichloro-3-iodoquinolin-4(1H)-one, as a derivative of 8-hydroxyquinoline, has been studied for its tautomerism and substituent effects. Research demonstrates that the most stable form of these molecules is the one with the intramolecular OH⋯N hydrogen bond. The effects of substituents like halogens on the vibrational frequencies of 8-hydroxyquinoline have been investigated, revealing insights into the electronic and structural properties of these compounds (Karpińska, Mazurek, & Dobrowolski, 2010).
Vibrational Spectroscopy and Molecular Properties
Comparative vibrational spectroscopy studies of 5,7-dichloro-8-hydroxyquinoline, a related compound, have been conducted. These studies help in understanding the molecular stability, bond strength, and electronic properties like HOMO-LUMO energies, which indicate charge transfer in these molecules. Such research is essential for developing an understanding of the reactivity and potential applications of these compounds in various fields (Lakshmi, Balachandran, & Janaki, 2011).
Metal Binding Properties
Studies have investigated the solution chemistry of copper(II) binding to 8-hydroxyquinoline derivatives, including 5,7-dichloro variants. Understanding how these compounds interact with metal ions like copper and zinc is crucial for their application in areas such as metal ion chelation and pharmaceutical development (Summers et al., 2020).
Complexation with Alkaline Earth Metals
Research on the complexation of alkaline earth metals with derivatives of 8-hydroxyquinolinate, including 5,7-dichloro-8-hydroxyquinoline, has been conducted. These studies provide insights into the formation and characterization of such complexes, which can have implications in materials science and coordination chemistry (Guerreiro, Ribeiro, & Crespi, 2002).
Antitumor Activity
The antitumor activity of cerium complexes with 5,7-dichloro-8-hydroxylquinoline has been explored. Such studies are vital for the development of new chemotherapeutic agents and for understanding the mechanism of action of these complexes in cancer treatment (Chen et al., 2013).
Propriétés
IUPAC Name |
5,7-dichloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGKCXQFBMIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3-iodoquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)



![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)





